molecular formula C19H14Cl2F4N2O3 B456158 [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2,5-dichlorophenoxy)methyl]phenyl}methanone

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2,5-dichlorophenoxy)methyl]phenyl}methanone

Cat. No.: B456158
M. Wt: 465.2g/mol
InChI Key: HRLSNEFHGFNAJF-UHFFFAOYSA-N
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Description

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2,5-dichlorophenoxy)methyl]phenyl}methanone is a complex organic compound with a molecular formula of C19H14Cl2F4N2O3. This compound is notable for its unique structure, which includes multiple halogen atoms and a pyrazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2,5-dichlorophenoxy)methyl]phenyl}methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,5-dichlorophenol with benzyl chloride to form 2,5-dichlorophenoxybenzyl chloride. This intermediate is then reacted with 3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2,5-dichlorophenoxy)methyl]phenyl}methanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2,5-dichlorophenoxy)methyl]phenyl}methanone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2,5-dichlorophenoxy)methyl]phenyl}methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-{3-[(2,5-dichlorophenoxy)methyl]benzoyl}pyrrolidine: Similar structure but with a pyrrolidine ring instead of a pyrazole ring.

    1-{3-[(2,5-dichlorophenoxy)methyl]benzoyl}azepane: Contains an azepane ring instead of a pyrazole ring.

Uniqueness

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2,5-dichlorophenoxy)methyl]phenyl}methanone is unique due to its combination of halogen atoms and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H14Cl2F4N2O3

Molecular Weight

465.2g/mol

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[3-[(2,5-dichlorophenoxy)methyl]phenyl]methanone

InChI

InChI=1S/C19H14Cl2F4N2O3/c20-12-4-5-13(21)15(7-12)30-9-10-2-1-3-11(6-10)17(28)27-19(29,18(24)25)8-14(26-27)16(22)23/h1-7,16,18,29H,8-9H2

InChI Key

HRLSNEFHGFNAJF-UHFFFAOYSA-N

SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=CC(=C2)COC3=C(C=CC(=C3)Cl)Cl)C(F)F

Canonical SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=CC(=C2)COC3=C(C=CC(=C3)Cl)Cl)C(F)F

Origin of Product

United States

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